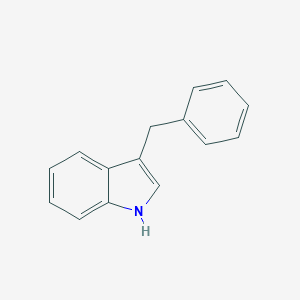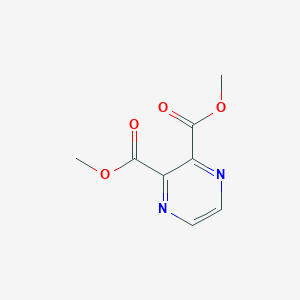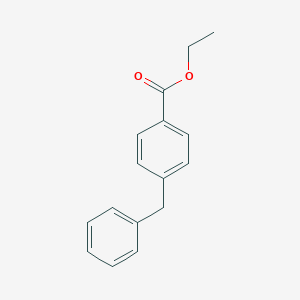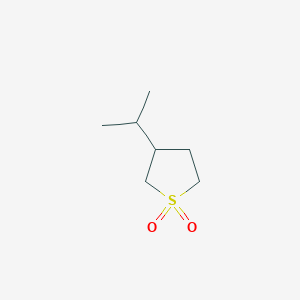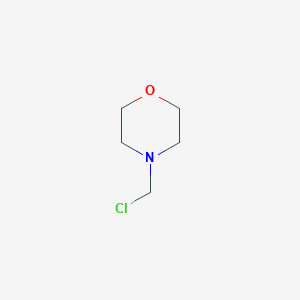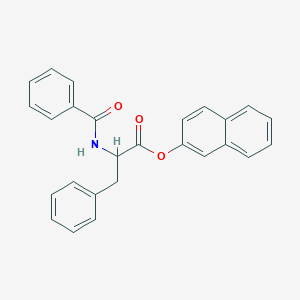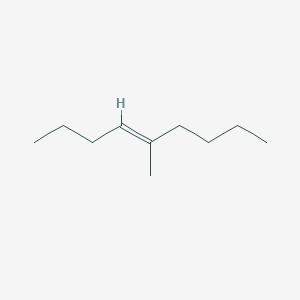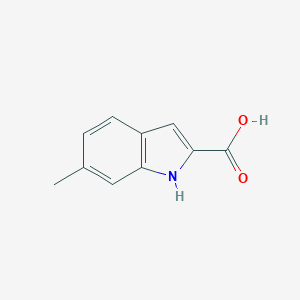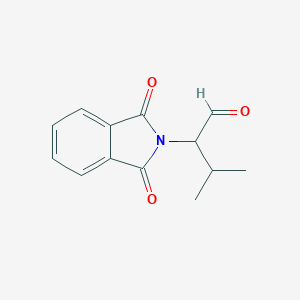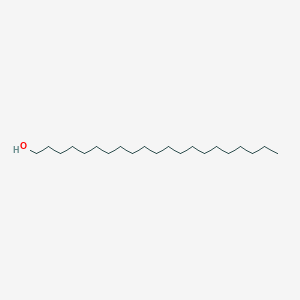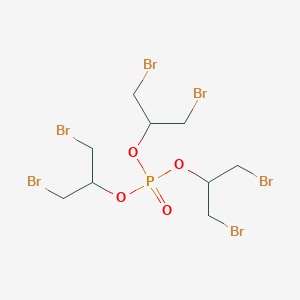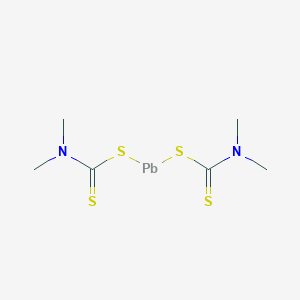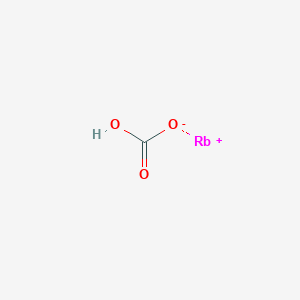
Rubidium hydrogen carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rubidium hydrogen carbonate (RbHCO3) is a chemical compound that belongs to the group of alkali metal carbonates. It is a white crystalline powder that is soluble in water and has a molecular weight of 147.47 g/mol. Rubidium hydrogen carbonate has attracted significant interest in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of rubidium hydrogen carbonate is not fully understood, but it is believed to involve the interaction of rubidium ions with biological molecules such as proteins and enzymes. Rubidium ions have been shown to modulate the activity of several enzymes, including Na+/K+-ATPase and adenylate cyclase, which play important roles in cellular signaling and metabolism.
Biochemical and Physiological Effects:
Rubidium hydrogen carbonate has been shown to have several biochemical and physiological effects, including the modulation of ion channels, the inhibition of oxidative stress, and the regulation of gene expression. Rubidium ions have been shown to modulate the activity of several ion channels, including voltage-gated potassium channels and calcium channels, which play important roles in neuronal signaling and muscle contraction. Rubidium hydrogen carbonate has also been shown to inhibit oxidative stress by scavenging reactive oxygen species and reducing lipid peroxidation. Additionally, rubidium hydrogen carbonate has been shown to regulate gene expression by modulating the activity of transcription factors such as NF-κB and AP-1.
Vorteile Und Einschränkungen Für Laborexperimente
Rubidium hydrogen carbonate has several advantages for lab experiments, including its high solubility in water, its low toxicity, and its ability to modulate the activity of biological molecules. However, rubidium hydrogen carbonate also has some limitations, including its high cost, its limited availability, and its potential interference with other experimental procedures.
Zukünftige Richtungen
There are several future directions for the research on rubidium hydrogen carbonate, including the development of new synthesis methods, the investigation of its potential applications in biomedicine and energy storage, and the elucidation of its mechanism of action. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the investigation of rubidium hydrogen carbonate as a potential candidate for cancer therapy and energy storage applications. Finally, the elucidation of the mechanism of action of rubidium hydrogen carbonate could provide insights into its potential applications and facilitate the development of new therapeutic agents.
Synthesemethoden
The synthesis of rubidium hydrogen carbonate can be achieved through several methods, including the reaction of rubidium hydroxide with carbon dioxide, the reaction of rubidium carbonate with carbon dioxide and water, and the reaction of rubidium oxide with carbon dioxide and water. The most common method involves the reaction of rubidium hydroxide with carbon dioxide, which produces rubidium hydrogen carbonate and water.
Wissenschaftliche Forschungsanwendungen
Rubidium hydrogen carbonate has been extensively studied for its potential applications in various fields, including biomedicine, energy storage, and catalysis. In biomedicine, rubidium hydrogen carbonate has been shown to possess anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer therapy. In energy storage, rubidium hydrogen carbonate has been investigated as a potential material for rechargeable batteries due to its high ionic conductivity. In catalysis, rubidium hydrogen carbonate has been used as a catalyst for various chemical reactions due to its high surface area and basicity.
Eigenschaften
CAS-Nummer |
19088-74-5 |
|---|---|
Produktname |
Rubidium hydrogen carbonate |
Molekularformel |
RbHCO3 CHO3R |
Molekulargewicht |
146.485 g/mol |
IUPAC-Name |
hydrogen carbonate;rubidium(1+) |
InChI |
InChI=1S/CH2O3.Rb/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 |
InChI-Schlüssel |
KEDRKJFXBSLXSI-UHFFFAOYSA-M |
Isomerische SMILES |
C(=O)(O)[O-].[Rb+] |
SMILES |
C(=O)(O)[O-].[Rb+] |
Kanonische SMILES |
[H+].C(=O)([O-])[O-].[Rb+] |
Andere CAS-Nummern |
19088-74-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



